Cas no 36434-14-7 (1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid)

1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid structure
36434-14-7 structure
Product Name:1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
CAS-nummer:36434-14-7
MF:C20H26O6
MW:362.416846752167
CID:1474882
PubChem ID:12989797
Update Time:2024-02-29

1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (1S,2S,4aR,4bR,7S,9aS,10S,10aS)-2,7-dihydroxy-1-methyl-8-methylidene-14-oxododecahydro-7,9a-methano-1,4a-(methanooxymethano)benzo[a]azulene-10-carboxylic acid
    • 5a,8-methano-4,10b-propano-1H-azuleno[1,2-c]pyran-5-carboxylic acid, decahydro-8,13-dihydroxy-4-methyl-7-methylene-3-oxo-, (4S,4aS,5S,5aS,8S,10aR,10bR,13S)-
    • 1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
    • Gibberelline A38
    • PubChem ID: 12989797
    • Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-
    • 36434-14-7
    • 3,13-Dihydroxygibberellin A15
    • DTXSID901104424
    • Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,10beta)-
    • GA38
    • Inchi: 1S/C20H26O6/c1-10-7-19-8-20(10,25)6-3-11(19)18-5-4-12(21)17(2,16(24)26-9-18)14(18)13(19)15(22)23/h11-14,21,25H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
    • InChI-sleutel: GAQSCLQIDHHPEE-ARCJWRNYSA-N
    • LACHT: O1C([C@]2(C)[C@H](CC[C@]3(C1)[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@](CC[C@H]13)(C2)O)O)=O

Berekende eigenschappen

  • Exacte massa: 362.17293854g/mol
  • Monoisotopische massa: 362.17293854g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 1
  • Complexiteit: 747
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.5
  • Topologisch pooloppervlak: 104Ų

Experimentele eigenschappen

  • Dichtheid: 1.422
  • Smeltpunt: 240-242 °C
  • Kookpunt: 625.669°C at 760 mmHg
  • Vlampunt: 226.06°C
  • Brekindex: 1.629
  • pka: 4.21±0.70(Predicted)
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.